![molecular formula C9H10BrN B13274657 (1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine](/img/structure/B13274657.png)
(1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group can undergo oxidation to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, sodium alkoxide, sodium thiolate.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Phenyl derivatives.
Substitution: Hydroxy, alkoxy, or thio derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropan-1-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
(1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Uniqueness
(1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C9H10BrN |
---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10BrN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2/t7-,9+/m0/s1 |
InChI Key |
AMHNTDLMRMXDEC-IONNQARKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2Br |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.